(e)-3-(3-Chloro-2-fluoro-6-(1h-tetrazol-1-yl)phenyl)acrylic acid
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Overview
Description
(e)-3-(3-Chloro-2-fluoro-6-(1h-tetrazol-1-yl)phenyl)acrylic acid is a synthetic organic compound that features a combination of chloro, fluoro, and tetrazole functional groups attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(3-Chloro-2-fluoro-6-(1h-tetrazol-1-yl)phenyl)acrylic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Halogenation: Introduction of chloro and fluoro groups onto a benzene ring.
Tetrazole Formation: Cyclization reaction to introduce the tetrazole ring.
Acrylic Acid Formation: Coupling of the substituted benzene ring with acrylic acid under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(e)-3-(3-Chloro-2-fluoro-6-(1h-tetrazol-1-yl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of molecules across the double bond of the acrylic acid moiety.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (e)-3-(3-Chloro-2-fluoro-6-(1h-tetrazol-1-yl)phenyl)acrylic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a pharmaceutical agent. The presence of the tetrazole ring, in particular, is known to impart biological activity, making it a candidate for drug development.
Industry
In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (e)-3-(3-Chloro-2-fluoro-6-(1h-tetrazol-1-yl)phenyl)acrylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other substituted acrylic acids or tetrazole-containing molecules. Examples could be:
- 3-(3-Chloro-2-fluoro-phenyl)acrylic acid
- 3-(3-Chloro-6-(1h-tetrazol-1-yl)phenyl)acrylic acid
Uniqueness
What sets (e)-3-(3-Chloro-2-fluoro-6-(1h-tetrazol-1-yl)phenyl)acrylic acid apart is the specific combination of chloro, fluoro, and tetrazole groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN4O2/c11-7-2-3-8(16-5-13-14-15-16)6(10(7)12)1-4-9(17)18/h1-5H,(H,17,18)/b4-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAIHMUQKYDLSZ-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N2C=NN=N2)C=CC(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1N2C=NN=N2)/C=C/C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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